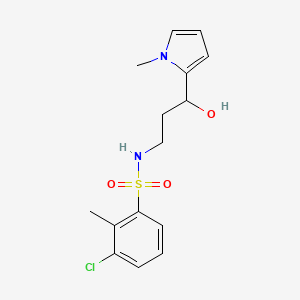

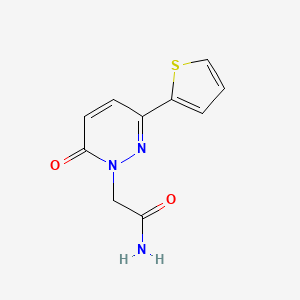

6-bromo-3-(5-(4-methoxyphenyl)-4,5-dihydroisoxazol-3-yl)-4-phenylquinolin-2(1H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of quinolone, a type of organic compound primarily derived from quinoline . Quinolones are important heterocycles due to their wide variety of applications in medicinal chemistry .

Synthesis Analysis

The compound has been synthesized through a reported method via aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . The synthesis process involved readily available 1-(2,5-dibromo-4-methoxyphenyl)prop-2-en-1-one and (E)-N-(3,4-dimethoxybenzylidene)-4-methylbenzenesulfonamide .Molecular Structure Analysis

The structure of the compound was characterized by FTIR, NMR, HRMS, and X-ray diffraction techniques . It crystallizes in a monoclinic crystal system with a space group of P 2 1 / n .Chemical Reactions Analysis

The compound’s synthesis involved aza Baylis Hillman, 1,3-rearrangement, and intramolecular amination reactions . These reactions are part of the compound’s chemical reactions analysis.Physical And Chemical Properties Analysis

The compound is an off-white solid with a melting point of 167–169 °C . Its 1 HNMR (DMSO-d 6, 400 MHz) is: δ 10.90 (bs, 1H), 8.40 (s, 1H), 8.30 (s, 1H), 7.89 (s, 1H), 7.79 (s, 1H), 7.51 (d, J = 5.2 Hz, 1H), 7.33 (d, J = 5.2 Hz, 1H), 5.29–5.22 (m, 1H), 2.17–2.10 (m, 2H), 2.03–1.98 (m, 2H), 1.93–1.83 (m, 2H), 1.74–1.67 (m, 2H) .Scientific Research Applications

Synthesis and Characterization

A notable aspect of the research involves the synthesis and characterization of compounds with structural similarities, highlighting the methodologies and chemical processes used to obtain these compounds and their derivatives. Studies demonstrate the synthesis of various quinoline and isoxazole derivatives through conventional methods, leading to the discovery of new molecules with potential biological activities. These compounds are typically characterized using techniques such as FTIR, NMR, and HRMS spectroscopy, providing detailed insights into their molecular structures (Sirgamalla & Boda, 2019).

Biological Evaluation

Research on similar compounds has explored their biological evaluation, particularly focusing on their antibacterial, antifungal, and antiproliferative activities. For instance, derivatives of benzodioxane have been evaluated for their antibacterial and antifungal properties, showing promising results against strains like Staphylococcus aureus and Pseudomonas aeruginosa (Sirgamalla & Boda, 2019). Additionally, some derivatives have shown significant antiproliferative activities against various cancer cell lines, indicating their potential as lead compounds in the development of new therapeutic agents (Perković et al., 2016).

Molecular Docking Studies

Molecular docking studies are an integral part of the research, providing insights into the interaction mechanisms between these compounds and biological targets. Such studies help in understanding the binding affinities and the potential efficacy of compounds as inhibitors or modulators of specific proteins involved in disease pathways. The analysis of structure-activity relationships through molecular docking can guide the optimization of compounds for enhanced biological activity (Sirgamalla & Boda, 2019).

properties

IUPAC Name |

6-bromo-3-[5-(4-methoxyphenyl)-4,5-dihydro-1,2-oxazol-3-yl]-4-phenyl-1H-quinolin-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H19BrN2O3/c1-30-18-10-7-15(8-11-18)22-14-21(28-31-22)24-23(16-5-3-2-4-6-16)19-13-17(26)9-12-20(19)27-25(24)29/h2-13,22H,14H2,1H3,(H,27,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JENSSSIQWVZJOB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2CC(=NO2)C3=C(C4=C(C=CC(=C4)Br)NC3=O)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H19BrN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

475.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(3-fluoro-4-methylphenyl)-2-[6-(furan-2-yl)pyridazin-3-yl]sulfanylacetamide](/img/structure/B2740264.png)

![3-(2-chlorobenzyl)-5-ethoxy-6-ethyl-1-methylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2740268.png)

![6-[2-(Dimethylamino)pyrimidin-5-yl]-5-nitropiperidin-2-one](/img/structure/B2740277.png)

![Ethyl 2-(2-(2-(5-oxo-2,3,5,6,7,8-hexahydrocyclopenta[d]thiazolo[3,2-a]pyrimidin-3-yl)acetamido)thiazol-4-yl)acetate](/img/structure/B2740278.png)

![4-[(2Z)-3-(naphthalen-1-yl)prop-2-enoyl]phenyl 4-methylbenzoate](/img/structure/B2740281.png)

![Tricyclo[2.2.1.02,6]heptan-1-ylmethanol](/img/structure/B2740282.png)